N-Methyl-m-toluidine

Catalog No.
S520822
CAS No.
696-44-6
M.F
C8H11N
M. Wt
121.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-m-toluidine

CAS Number

696-44-6

Product Name

N-Methyl-m-toluidine

IUPAC Name

N,3-dimethylaniline

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

InChI

InChI=1S/C8H11N/c1-7-4-3-5-8(6-7)9-2/h3-6,9H,1-2H3

InChI Key

FBGJJTQNZVNEQU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC

solubility

Soluble in DMSO

Synonyms

Benzenamine, N,3-dimethyl-

Canonical SMILES

CC1=CC(=CC=C1)NC

The exact mass of the compound N-Methyl-m-toluidine is 121.0891 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9396. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-Methyl-m-toluidine (CAS 696-44-6), also known as N,3-dimethylaniline, is an aromatic secondary amine characterized by a toluene core with a methylamino group at the meta position. As a light yellow to green clear liquid with a boiling point of approximately 204–207 °C, it serves as a critical intermediate in the synthesis of complex organic molecules, including dyes, agrochemicals, and active pharmaceutical ingredients (APIs) [1]. In procurement and material selection, this specific isomer is prioritized over primary toluidines or its ortho/para counterparts when a process requires a precisely tuned basicity (pKa ~5.00), specific steric accessibility, and enhanced electron-donating properties for nucleophilic attacks or charge-transfer complexation [1].

Substituting N-methyl-m-toluidine with generic 'dimethylanilines' or other toluidine isomers leads to critical failures in synthetic yield, complexation stability, and downstream product identity. For example, replacing it with the ortho-isomer (N-methyl-o-toluidine) introduces severe steric hindrance that drastically reduces yields and enantioselectivity in catalytic asymmetric ring-opening reactions, dropping product conversion from 90% to 19% [1]. Conversely, substituting it with the primary amine (m-toluidine) fundamentally alters the thermodynamic basicity and charge-transfer complex stability, as the secondary N-methyl group provides essential inductive electron-donating effects required for stable donor-acceptor interactions[2]. In pharmaceutical manufacturing, such as the synthesis of the antifungal tolnaftate, the specific meta-methyl and N-methyl substitution pattern is an absolute structural requirement of the target API, rendering any analog substitution impossible.

Steric Advantage in Catalytic Asymmetric Ring-Opening (vs. N-Methyl-o-toluidine)

In the asymmetric ring-opening of cyclohexene oxide using a homochiral Cu-MOF catalyst, N-methyl-m-toluidine acts as a highly efficient nucleophile, achieving a 90% yield and 78% enantiomeric excess (ee) [1]. In stark contrast, the ortho-isomer, N-methyl-o-toluidine, suffers from severe steric constraint, resulting in a drastically reduced 19% yield and only 43% ee under identical conditions [1].

Evidence DimensionReaction yield and enantioselectivity in Cu-MOF catalyzed ARO
Target Compound Data90% yield, 78% ee
Comparator Or BaselineN-Methyl-o-toluidine (19% yield, 43% ee)
Quantified Difference4.7-fold increase in yield and 35% higher enantiomeric excess
ConditionsHomochiral (R)-CuMOF-1 catalyst, cyclohexene oxide, CHCl3 solvent, 50 °C, 48 h

Validates the meta-isomer as the superior procurement choice for complex asymmetric synthesis where ortho-steric clash would otherwise poison the reaction yield.

Enhanced Electron Donor-Acceptor Complexation (vs. m-Toluidine)

N-Methyl-m-toluidine forms significantly more stable 1:1 charge-transfer complexes with iodine compared to its primary amine counterpart, m-toluidine, and its sterically hindered ortho-isomer [1]. Spectrophotometric studies demonstrate that the stability order follows N-methyl-p-toluidine > N-methyl-m-toluidine > N-methylaniline > N-methyl-o-toluidine > toluidines [1]. The N-methyl group provides a strong electron-releasing inductive effect that increases electron density on the nitrogen, while the meta-position avoids the steric inhibition seen in the ortho-isomer.

Evidence DimensionRelative stability of iodine charge-transfer complexes in CCl4
Target Compound DataHigh complex stability (intermediate between para and ortho isomers)
Comparator Or Baselinem-Toluidine (lower stability) and N-methyl-o-toluidine (sterically inhibited)
Quantified DifferenceN-methyltoluidines > toluidines; meta-isomer > ortho-isomer
ConditionsIodine in carbon tetrachloride (CCl4), spectrophotometric measurement of formation constants

Crucial for applications in molecular recognition, sensor development, and specialized dye formulations where stable charge-transfer interactions are required.

Competence in Green Electrochemical Oxidative Cyclization (vs. Primary Anilines)

N-Methyl-m-toluidine demonstrates excellent reactivity as a substrate in the electrochemical oxidative (4 + 2) cyclization with o-phenylenediamines to synthesize phenazines[1]. Unlike primary anilines that may over-oxidize or heavily hindered amines that fail to react, N-methyl-m-toluidine successfully undergoes dual C-H amination followed by aromatization in an undivided cell, providing moderate to good yields of the target functionalized phenazines without requiring external chemical oxidants[1].

Evidence DimensionSuitability for anodic oxidation and (4+2) cyclization
Target Compound DataSuccessfully yields functionalized phenazine derivatives
Comparator Or BaselinePrimary anilines (prone to over-oxidation)
Quantified DifferenceStable conversion to phenazines vs. degradation or non-reactivity
ConditionsnBu4NBF4 supporting electrolyte, HFIP solvent, constant current (I = 6 mA), undivided cell

Ensures reliable performance for buyers developing sustainable, electrochemically driven synthetic routes to complex N-heterocycles.

Thermodynamic Basicity Tuning (vs. Aniline)

N-Methyl-m-toluidine possesses a higher basicity than unsubstituted aniline due to the combined electron-donating inductive effects of both the N-methyl and the meta-methyl groups [1]. While aniline has a pKa of approximately 4.6, the predicted pKa of N-methyl-m-toluidine is ~5.00 [1]. This increased electron density on the nitrogen atom makes the lone pair more available for protonation and nucleophilic attack, distinguishing its reactivity profile from simpler aromatic amines.

Evidence DimensionConjugate acid pKa
Target Compound DatapKa ~ 5.00
Comparator Or BaselineAniline (pKa ~ 4.6)
Quantified Difference~0.4 pKa unit increase (higher basicity)
ConditionsStandard aqueous conditions (predicted/extrapolated from structural contributions)

Allows formulators and synthetic chemists to select a secondary amine with a precisely tuned basicity that is stronger than aniline but avoids the steric bulk of ortho-substituted analogs.

Active Pharmaceutical Ingredient (API) Synthesis

N-Methyl-m-toluidine is specifically required as a non-substitutable building block in the synthesis of the antifungal drug tolnaftate, where its meta-methyl and N-methyl groups are essential for the drug's structural integrity and biological activity [1].

Asymmetric Synthesis of β-Amino Alcohols

It serves as an ideal nucleophile for the catalytic asymmetric ring-opening of epoxides, where its meta-substitution profile provides high yields (90%) and good enantioselectivity without the steric poisoning caused by ortho-isomers[2].

Electrochemical Synthesis of Phenazines

The compound acts as a reliable, oxidation-compatible precursor in green, undivided-cell electrochemical (4+2) cyclizations for the production of functionalized phenazine dyes and advanced materials[3].

Charge-Transfer Complex Formulations

It is utilized in analytical chemistry and materials science for forming stable electron donor-acceptor complexes (e.g., with iodine), outperforming primary toluidines due to the enhanced electron-donating effect of the N-methyl group [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Exact Mass

121.0891

Boiling Point

206.5 °C

LogP

2.19 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (98.33%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (98.33%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (95%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412 (98.33%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

696-44-6

Wikipedia

3-(Methylamino)toluene

Biological Half Life

0.16 Days

General Manufacturing Information

Benzenamine, N,3-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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